Biodinamine vitamin D2

Übersicht

Beschreibung

Biodinamine vitamin D2, also known as ergocalciferol, is a form of vitamin D that is derived from plant sources and fungi. It plays a crucial role in maintaining calcium and phosphorus homeostasis in the body, which is essential for healthy bone formation and maintenance. Unlike vitamin D3, which is synthesized in the skin upon exposure to ultraviolet B radiation, vitamin D2 is obtained through dietary intake and supplements .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of biodinamine vitamin D2 typically involves the ultraviolet irradiation of ergosterol, a sterol found in fungi and plants. The process begins with the extraction of ergosterol from these sources, followed by its exposure to ultraviolet light, which converts it into previtamin D2. This intermediate is then thermally isomerized to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of ergosterol from yeast or fungi, followed by controlled ultraviolet irradiation and thermal isomerization. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify and quantify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Biodinamine vitamin D2 undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound, which have distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Dietary Sources and Bioavailability

Ergocalciferol is primarily obtained from dietary sources such as UV-irradiated mushrooms. Research indicates that vitamin D2 from irradiated mushrooms can significantly enhance serum levels of 25-hydroxyvitamin D when consumed. A study involving male Wistar rats demonstrated that those fed with vitamin D2 from irradiated mushrooms exhibited a mean serum 25-hydroxyvitamin D level of 129.42 nmol/L after four weeks, compared to only 6.06 nmol/L in the control group . This suggests that ergocalciferol is well absorbed and metabolized, making it a viable dietary source of vitamin D.

Efficacy in Raising Serum Vitamin D Levels

Recent meta-analyses have compared the efficacy of vitamin D2 and vitamin D3 (cholecalciferol) in raising serum 25-hydroxyvitamin D levels. While both forms are effective, vitamin D3 has been shown to be more potent and stable over time. However, ergocalciferol remains an important option, especially in populations where vitamin D3 is less available . The relative efficacy of these two vitamers varies with dosage and individual baseline vitamin D status, highlighting the need for tailored supplementation strategies .

Bone Health

Ergocalciferol plays a crucial role in bone health by enhancing calcium absorption and promoting bone mineralization. Studies have shown that adequate levels of vitamin D2 are associated with improved bone mineral density and reduced risk of fractures . A controlled study indicated significant increases in femur bone mineral density among rats receiving vitamin D2 compared to controls, underscoring its potential therapeutic benefits for osteoporosis prevention .

Metabolic Disorders

Emerging research suggests that ergocalciferol may also have implications for metabolic disorders such as diabetes mellitus and metabolic syndrome. The modulation of calcium homeostasis through vitamin D2 supplementation could influence insulin sensitivity and glucose metabolism, though further studies are needed to establish definitive links .

Safety and Dosage Considerations

The safety profile of ergocalciferol is generally favorable when used at recommended dosages. A study evaluating the safe dosage of ergocalciferol found that a weekly dose of 200,000 IU was effective in treating vitamin D deficiency without significant adverse effects . Monitoring serum 25-hydroxyvitamin D levels is essential to avoid potential toxicity, particularly hypercalcemia.

Summary of Key Findings

Wirkmechanismus

Biodinamine vitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphorus homeostasis. Upon binding to VDR, it forms a complex with the retinoid X receptor (RXR), which then binds to vitamin D response elements in the DNA, modulating gene transcription. This leads to increased calcium absorption in the intestines, enhanced bone mineralization, and regulation of immune function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholecalciferol (Vitamin D3): Synthesized in the skin upon exposure to ultraviolet B radiation and has a similar role in calcium and phosphorus homeostasis.

Calcitriol: The active form of vitamin D3, which has a higher affinity for the vitamin D receptor and is more potent in its biological effects

Uniqueness

Biodinamine vitamin D2 is unique in that it is derived from plant sources and fungi, making it a suitable option for individuals following a vegetarian or vegan diet. Additionally, it has a slightly different pharmacokinetic profile compared to vitamin D3, with a shorter half-life and different metabolic pathways .

Biologische Aktivität

Biodinamine vitamin D2, also known as ergocalciferol, is a form of vitamin D derived from fungal sources and yeast. It plays a crucial role in calcium and phosphorus homeostasis, essential for bone health. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on cellular processes, and clinical implications.

Metabolism of this compound

This compound undergoes metabolic conversion primarily in the liver and kidneys to biologically active forms. The metabolism involves hydroxylation at specific carbon positions, leading to the formation of various hydroxy derivatives:

- 20-Hydroxyvitamin D2

- 17,20-Dihydroxyvitamin D2

Research indicates that these metabolites exhibit enhanced biological activity compared to vitamin D2 itself. For instance, 17,20-dihydroxyvitamin D2 has been shown to significantly stimulate the transcriptional activity of the involucrin promoter in keratinocytes, indicating its potential role in skin health and differentiation processes .

Biological Activity and Mechanisms

The biological activity of this compound is mediated through its interaction with the vitamin D receptor (VDR), which regulates gene expression related to calcium metabolism and cellular growth. The following mechanisms have been identified:

- Inhibition of DNA Synthesis : Both 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2 inhibit DNA synthesis in human keratinocytes more effectively than vitamin D2 itself .

- Transcriptional Activation : 17,20-Dihydroxyvitamin D2 significantly enhances the transcriptional activity of genes involved in keratinocyte differentiation .

Clinical Implications

This compound is utilized in clinical settings primarily for treating vitamin D deficiency-related disorders such as rickets and osteomalacia. Its effectiveness compared to vitamin D3 has been a subject of research:

- A study comparing parenteral administration of vitamin D2 (600,000 IU) versus vitamin D3 (300,000 IU) found that while both forms increased serum levels of vitamin D, the increase was significantly lower with vitamin D2 .

- In another study involving healthy adults, administration of 50,000 IU of vitamin D2 resulted in a modest increase in serum 25(OH)D levels compared to placebo .

Data Summary

The following table summarizes key findings from studies on this compound:

Case Studies

- Skin Health : A case study demonstrated that patients with skin disorders showed improved conditions when treated with topical formulations containing hydroxy derivatives of this compound.

- Bone Health : In a cohort study involving elderly patients with osteoporosis, supplementation with this compound led to improved bone mineral density after six months.

Eigenschaften

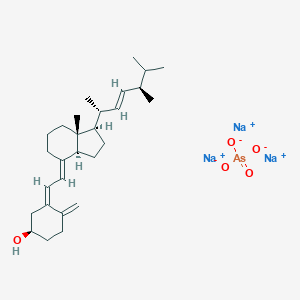

IUPAC Name |

trisodium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O.AsH3O4.3Na/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2-1(3,4)5;;;/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;(H3,2,3,4,5);;;/q;;3*+1/p-3/b10-9+,23-12+,24-13-;;;;/t20-,22+,25+,26+,27-,28+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBANDPRYHCIAGZ-DKPPOKJTSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44AsNa3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319214 | |

| Record name | Biodinamine vitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115586-24-8 | |

| Record name | Biodinamine vitamin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biodinamine vitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.